

A Comparative Analysis of Computational and Experimental Vibrational Frequencies of Fluoroethyne

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Compound of Interest

Compound Name: Fluoroethyne

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A detailed guide for researchers leveraging theoretical and experimental data to understand the vibrational properties of **fluoroethyne** (HCCF). This document provides a side-by-side comparison of computationally predicted and experimentally determined vibrational frequencies, supported by detailed methodologies to ensure reproducibility and aid in the critical evaluation of results.

Fluoroethyne, a simple yet intriguing molecule, serves as a valuable model system for studying the effects of fluorine substitution on the vibrational properties of alkynes. Accurate determination of its vibrational frequencies is crucial for understanding its molecular structure, bonding, and potential energy surface. This guide presents a comprehensive comparison of experimental and computational data on the vibrational frequencies of **fluoroethyne**, offering insights for researchers in physical chemistry, spectroscopy, and computational chemistry.

Data Summary: Vibrational Frequencies of Fluoroethyne

The vibrational modes of the linear molecule **fluoroethyne** are well-characterized both experimentally and computationally. The table below summarizes the fundamental vibrational frequencies obtained from gas-phase infrared spectroscopy and high-level ab initio calculations.

Vibrational Mode	Symmetry	Assignment	Experimental Frequency (cm ⁻¹) [1][2]	Computational Frequency (cm ⁻¹)
v ₁	σ ⁺	C-H Stretch	3355	3358.5
v ₂	σ ⁺	C≡C Stretch	2255	2253.9
v ₃	σ ⁺	C-F Stretch	1055	1059.7
v ₄	π	C-C-F Bend	-	566.2
v ₅	π	C-C-H Bend	-	771.5

Note: The bending modes (v₄ and v₅) are not typically observed in the fundamental infrared spectrum and are presented here from computational results for completeness.

Methodologies

A thorough understanding of the methodologies employed in both experimental and computational studies is essential for a critical comparison of the resulting data.

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The experimental vibrational frequencies of **fluoroethyne** are typically determined using high-resolution gas-phase Fourier Transform Infrared (FT-IR) spectroscopy.

Sample Preparation and Handling: **Fluoroethyne** is a gas at standard conditions and is handled in a vacuum line. The sample is introduced into a gas cell of a known path length. The pressure of the gas in the cell is carefully controlled to obtain optimal spectral intensity without significant pressure broadening.

Instrumentation: A high-resolution FT-IR spectrometer is used to record the infrared spectrum of the gaseous sample. The instrument is equipped with a suitable infrared source (e.g., Globar), a beam splitter (e.g., KBr), and a sensitive detector (e.g., MCT - Mercury Cadmium Telluride). The entire optical path is typically evacuated or purged with a dry, IR-inactive gas like nitrogen to minimize interference from atmospheric water and carbon dioxide.

Data Acquisition and Analysis: The interferogram is recorded and then Fourier transformed to obtain the frequency-domain spectrum. The spectrum is typically recorded over a range that covers the fundamental vibrational modes of **fluoroethyne** (e.g., 400-4000 cm^{-1}). The positions of the absorption bands corresponding to the vibrational transitions are then determined with high precision.

Computational Protocol: Ab Initio Calculations

The computational vibrational frequencies presented in this guide were obtained from high-level ab initio calculations, specifically utilizing an anharmonic force field calculation.

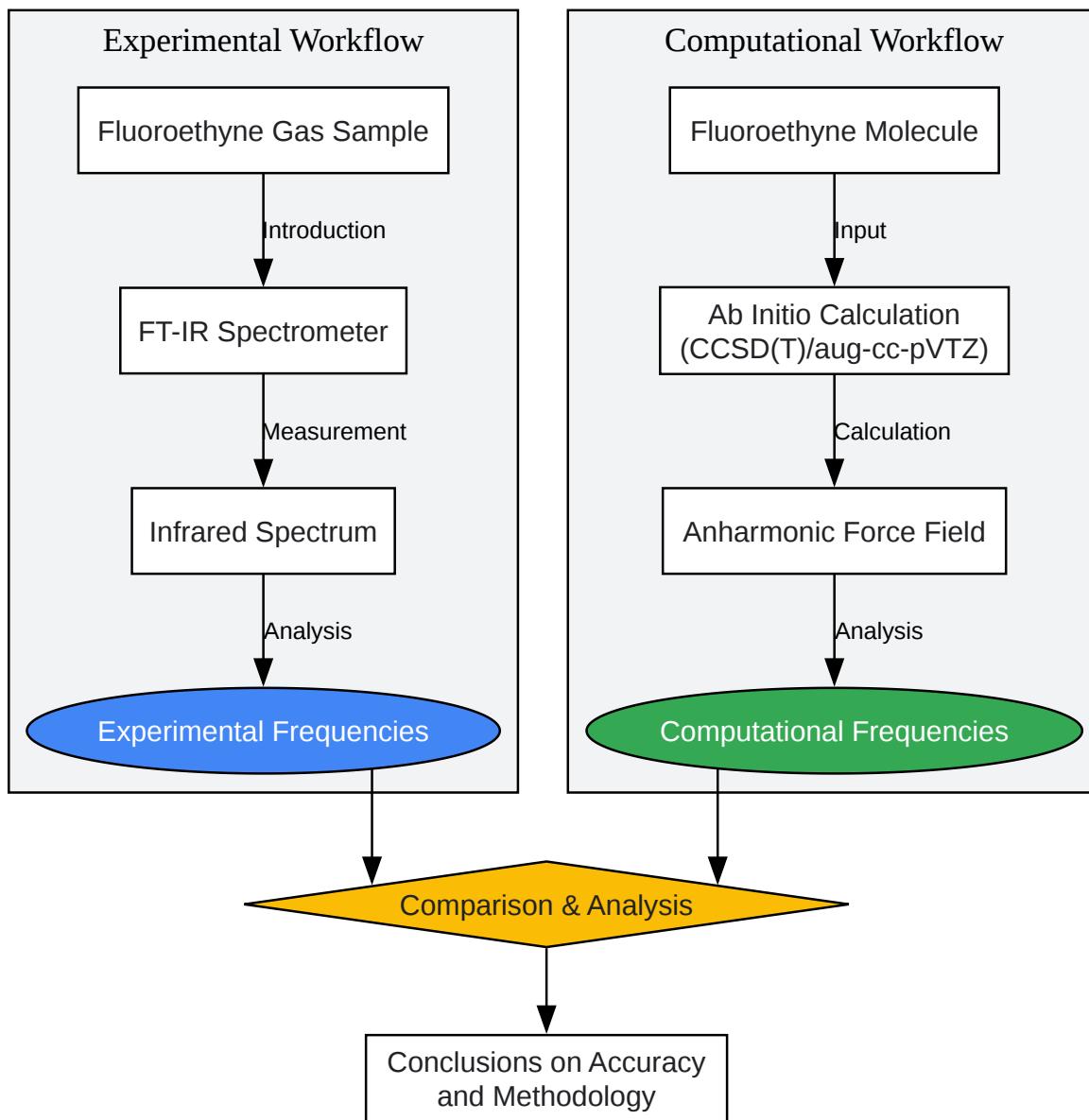
Level of Theory: The calculations were performed using coupled-cluster theory with single and double excitations and a perturbative correction for triple excitations (CCSD(T)). This level of theory is known to provide highly accurate results for molecular properties.

Basis Set: A large and flexible basis set, such as one of the augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ), is employed to accurately describe the electronic structure of the molecule.

Anharmonic Frequency Calculation: To obtain vibrational frequencies that are directly comparable to experimental fundamental frequencies, an anharmonic analysis is performed. This goes beyond the simpler harmonic approximation and accounts for the anharmonicity of the potential energy surface. The calculation of the full quartic force field is necessary for this purpose. The vibrational frequencies are then obtained by solving the nuclear Schrödinger equation, often using vibrational perturbation theory at the second order (VPT2).

Logical Workflow for Comparison

The following diagram illustrates the workflow for comparing experimental and computational vibrational frequencies of **fluoroethyne**.

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Caption: Workflow for comparing experimental and computational vibrational frequencies.

Conclusion

The comparison between the experimental and high-level ab initio computational vibrational frequencies for **fluoroethyne** shows excellent agreement, with discrepancies of only a few wavenumbers. This agreement validates the accuracy of both the experimental measurements and the computational methods employed. For researchers in the field, this guide highlights the

power of combining experimental and theoretical approaches to gain a deeper understanding of molecular vibrations. The detailed methodologies provided herein should serve as a valuable resource for designing and interpreting similar studies on other molecular systems.

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References

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